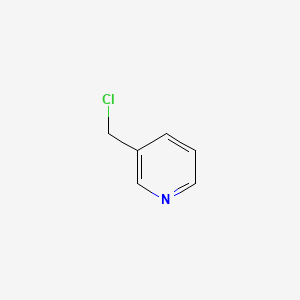

3-(Chloromethyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCWYFDIQSALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6959-48-4 (hydrochloride) | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043825 | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3099-31-8 | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QM5JL9CFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 3 Chloromethyl Pyridine and Its Derivatives

Established Synthetic Routes

Established synthetic pathways to 3-(chloromethyl)pyridine and its derivatives primarily involve the oxidation and subsequent functionalization of pyridine (B92270) precursors or multi-step syntheses starting from 3-methylpyridine (B133936).

Oxidation and Functionalization of Pyridine Derivatives

The oxidation of the nitrogen atom in the pyridine ring is a critical step in many synthetic strategies, leading to the formation of pyridine-N-oxides. This activation facilitates subsequent reactions.

Methyltrioxorhenium (MTO) is a versatile catalyst for various oxidation reactions, including the oxidation of pyridine derivatives. mdpi.comdeepdyve.com The catalytic activity of MTO is influenced by the presence of ligands, such as substituted pyridines, which can affect both the reaction rate and selectivity. tum.decapes.gov.br The coordination of a pyridine derivative to MTO can stabilize the catalyst system, particularly when using hydrogen peroxide as the oxidant, and can accelerate processes like epoxidation. mdpi.comcapes.gov.br The binding affinity of pyridines to MTO is governed by both electronic and steric factors. For instance, the more basic 4-picoline exhibits a stronger binding constant to MTO compared to pyridine itself. capes.gov.br This catalytic system is significant for its ability to perform oxidations under mild conditions. mdpi.com

Table 1: Influence of Pyridine Derivatives on MTO Catalysis

| Pyridine Derivative | Binding Constant to MTO (L mol⁻¹) | Effect on Catalysis |

| Pyridine | 200 | Stabilizes MTO/H₂O₂ system, accelerates epoxidation. capes.gov.br |

| 4-Picoline | 730 | Better donor, stronger binding than pyridine. capes.gov.br |

| 2,6-di-tert-butyl-4-methylpyridine | <1 | Sterically hindered, weak binding. capes.gov.br |

The oxidation of pyridine to pyridine-N-oxide can be effectively achieved using peroxy acids, with peracetic acid being a common choice. orgsyn.orgwikipedia.org This reaction is a foundational step for introducing functionality to the pyridine ring. The formation of the N-oxide modifies the electronic properties of the ring, making it more susceptible to certain transformations. While other oxidizing agents like m-chloroperbenzoic acid (mCPBA) can also be used, peracetic acid often provides higher yields of the desired N-oxide. cdnsciencepub.com The reaction conditions, such as temperature and solvent, can be optimized to improve the efficiency of the N-oxidation process.

Multi-Step Synthesis from 3-Methylpyridine

A widely employed and scalable route to this compound hydrochloride begins with 3-methylpyridine (also known as 3-picoline). google.comcymitquimica.com This multi-step process involves oxidation, esterification, reduction, and final chlorination.

The initial step in this synthetic sequence is the oxidation of 3-methylpyridine to 3-picolinic acid (nicotinic acid). google.comcymitquimica.com This transformation can be accomplished using strong oxidizing agents. A common laboratory and industrial method involves the use of potassium permanganate (B83412) in an aqueous solution. google.com The reaction is typically carried out at elevated temperatures, for instance, between 85-90°C. google.com Following the oxidation, the reaction mixture is acidified to precipitate the 3-picolinic acid, which is then isolated by filtration. google.com Alternative oxidation methods have also been explored, including catalytic vapor-phase oxidation and the use of nitric acid. mdpi.comgoogle.com

Table 2: Oxidation of 3-Methylpyridine to 3-Picolinic Acid

| Oxidizing Agent | Solvent | Temperature | Key Aspects | Reference |

| Potassium Permanganate | Water | 85-90 °C | Molar ratio of 3-methylpyridine to KMnO₄ is crucial (e.g., 1:2.1-2.3). google.com | google.com |

| Nitric Acid / Sulfuric Acid | - | 75-300 °C | Achieves up to 77% yield. googleapis.com | googleapis.com |

| Air (Catalytic) | Acetic Acid | 210 °C | Uses cobalt and manganese acetate (B1210297) catalysts with a bromide source. mdpi.com | mdpi.com |

The subsequent step involves the esterification of the resulting 3-picolinic acid to produce methyl pyridine-3-carboxylate. google.comcharite.de This is typically an acid-catalyzed reaction where the carboxylic acid is treated with methanol (B129727). google.com The use of a strong acid catalyst, such as sulfuric acid, facilitates the reaction. The molar ratio of 3-picolinic acid to methanol is an important parameter to control for achieving high conversion. google.com Another approach to esterification is the Steglich esterification, which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under mild conditions. rsc.org

This esterification is a key intermediate step that sets up the molecule for the subsequent reduction to the corresponding alcohol, which is then chlorinated to yield the final product, this compound hydrochloride. google.com

Reduction to 3-Pyridinemethanol (B1662793)

A crucial intermediate for the synthesis of this compound is 3-pyridinemethanol. This alcohol can be prepared through the reduction of different functional groups attached to the pyridine ring at the 3-position.

One established method involves the reduction of 3-cyanopyridine (B1664610). chemicalbook.comatamanchemicals.com In this process, 3-cyanopyridine is reduced in a hydrogen atmosphere using a palladium-on-carbon catalyst. chemicalbook.comchemicalbook.com This initial reduction yields 3-aminomethylpyridine hydrochloride, which is then converted to 3-pyridinemethanol by treatment with ethyl nitrite. chemicalbook.comchemicalbook.com The process involves suspending the palladium catalyst in water, adding 3-cyanopyridine and hydrochloric acid, and then introducing hydrogen gas at a pressure of 3 to 5 psi while maintaining a temperature of 10° to 15°C. chemicalbook.comatamanchemicals.com

Another significant pathway is the reduction of pyridine-3-carboxylate esters. A multi-step synthesis starting from 3-methylpyridine involves its oxidation to 3-picolinic acid, followed by esterification with methanol to form methyl pyridine-3-carboxylate. google.com This ester is then reduced to 3-pyridinemethanol. google.com The reduction step can be carried out using sodium borohydride (B1222165) with aluminum chloride as a Lewis acid catalyst. google.com

| Starting Material | Key Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine | 1. H₂, Pd/C, HCl 2. Ethyl nitrite | 3-Aminomethylpyridine hydrochloride | 3-Pyridinemethanol | chemicalbook.comchemicalbook.com |

| Methyl pyridine-3-carboxylate | NaBH₄, AlCl₃ | None | 3-Pyridinemethanol | google.com |

Halogenation with Thionyl Chloride

Once 3-pyridinemethanol is obtained, the final step is the conversion of the hydroxymethyl group to a chloromethyl group. This is typically achieved through halogenation using thionyl chloride (SOCl₂). google.comgoogle.com The reaction converts 3-pyridinemethanol into this compound hydrochloride. google.com For this reaction, the molar ratio of 3-pyridinemethanol to thionyl chloride is generally maintained in the range of 1:1.1 to 1:1.3. google.comgoogle.com The reaction between 3-pyridinemethanol and thionyl chloride is exothermic. google.com

Synthesis from Pyridyl Carbinols

The direct conversion of pyridyl carbinols, such as 3-pyridinemethanol, to chloromethylpyridines is a common and straightforward approach.

The chlorination of 3-pyridinemethanol (a pyridyl carbinol) is effectively carried out in the presence of an inert organic solvent. evitachem.com Solvents such as toluene (B28343) or chloroform (B151607) are used for this purpose. google.comevitachem.com For example, one procedure involves the reaction of 3-hydroxymethyl pyridine with thionyl chloride in chloroform. google.com Another method describes the direct reaction of the pyridyl carbinol with thionyl chloride in toluene, which simplifies the process by avoiding the preliminary formation of hydroxyalkyl pyridine hydrochlorides. evitachem.com In some cases, thionyl chloride itself can be used as the solvent for the reaction on a small scale. researchgate.net

To ensure high purity of the final this compound product and to manage the exothermic nature of the reaction, controlled addition strategies are employed. The thionyl chloride is typically added dropwise to the stirred reaction mixture containing the pyridyl carbinol. google.com Maintaining the reaction temperature is crucial to avoid refluxing the thionyl chloride and to control the evolution of gases like hydrogen chloride and sulfur dioxide. google.com For instance, the temperature can be maintained between 70-75°C during the addition. google.com After the addition is complete, the mixture may be stirred for an additional period to ensure the reaction goes to completion before cooling and isolating the product. google.com

| Reagent | Solvent | Temperature Control | Key Strategy | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Toluene | Not specified | Direct reaction with pyridyl carbinol | evitachem.com |

| Thionyl Chloride (SOCl₂) | Chloroform | Maintain 70-75°C during addition | Dropwise addition of SOCl₂ | google.com |

| Thionyl Chloride (SOCl₂) | Thionyl Chloride | Not specified | SOCl₂ used as solvent (small scale) | researchgate.net |

Advanced and Green Chemistry Approaches

In response to the need for safer, more efficient, and environmentally friendly chemical processes, advanced synthetic methods are being explored.

Catalytic N-Oxidation Processes

Catalytic N-oxidation of alkylpyridines represents an important reaction in the fine chemical and pharmaceutical industries. researchgate.nettamu.edu The N-oxidation of 3-methylpyridine is a key example of a modern approach to creating versatile pyridine derivatives. acs.org These reactions often utilize hydrogen peroxide as the oxidant, which is considered a green reagent, in the presence of a catalyst. researchgate.nettamu.edu

One method employs a homogeneous phosphotungstic acid catalyst to facilitate the N-oxidation of alkylpyridines by hydrogen peroxide. researchgate.net However, this system can pose safety risks due to the potential for thermal runaway from hydrogen peroxide decomposition. researchgate.nettamu.edu Research has focused on identifying intensified and inherently safer reaction conditions by carefully controlling parameters like temperature, catalyst amount, and the dosing rate of hydrogen peroxide. researchgate.netacs.org Studies on the N-oxidation of 3-methylpyridine have shown that higher temperatures (e.g., 130°C) can lead to higher yields (over 98%) and lower reactor pressure, indicating more efficient and safer conditions compared to lower temperatures. researchgate.net

One-Pot Synthesis Techniques

One-pot syntheses offer significant advantages by reducing reaction steps, minimizing waste, and lowering costs, making them suitable for large-scale industrial production. google.com Research has demonstrated the feasibility of one-pot procedures for pyridine derivatives. For example, a one-pot, two-step synthesis of 3-aryl-4-methylcoumarins has been developed, highlighting the potential for streamlined multi-component reactions. nih.gov Similarly, a facile one-pot synthesis of polysubstituted pyridines has been achieved through a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org

In the context of pyridine derivatives, a one-pot synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide has been developed using 30% sodium hydrosulfide, methyl iodide, and tetrabutylammonium (B224687) hydroxide (B78521). orientjchem.orgresearchgate.net This demonstrates the application of one-pot methods for creating complex substituted pyridines. The synthesis of various cyanopyridones has also been accomplished through a one-pot reaction involving cyanoacetamide, a substituted aldehyde, and malononitrile (B47326) in the presence of a catalytic amount of piperidine. koreascience.kr

Use of Alternative Chlorinating Agents (e.g., Trichloroisocyanuric Acid, Cyanuric Chloride-DMF Adduct)

Traditional chlorination methods often rely on reagents like thionyl chloride or chlorine gas, which can present handling and environmental challenges. google.com Consequently, research has focused on identifying and utilizing alternative, often safer and more selective, chlorinating agents.

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) has emerged as a safer and more environmentally friendly alternative for chlorination. It is used in the synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methyl pyridine. This method avoids the use of solvents and eliminates the need for neutralization and water washing, thereby preventing the generation of wastewater and acidic tail gas. google.com The reaction is typically initiated by a chemical initiator or a light source at temperatures between 80–200 °C. google.comvulcanchem.com TCCA has also been successfully used for the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) to yield 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. orientjchem.org This process is noted for being a "green" method due to high yields, the absence of solvents, and a simple product isolation procedure. epo.org

Cyanuric Chloride-DMF Adduct

The adduct formed between cyanuric chloride and N,N-dimethylformamide (DMF) provides a mild and effective reagent for converting alcohols to chlorides. mdpi.com This reagent has been successfully employed in the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine, avoiding the over-chlorination that can occur with harsher reagents like thionyl chloride. mdpi.comsemanticscholar.org The use of the cyanuric chloride-DMF adduct is advantageous as the byproduct, cyanuric acid, is a solid, simplifying the workup process and enhancing the scalability of the synthesis. mdpi.comsemanticscholar.org This method has also been applied in the synthesis of 3-aryl coumarin (B35378) derivatives and in the dehydration of amides to nitriles. nih.govclockss.org

Table 1: Comparison of Alternative Chlorinating Agents

| Chlorinating Agent | Starting Material Example | Product Example | Key Advantages |

|---|---|---|---|

| Trichloroisocyanuric Acid (TCCA) | 2-Chloro-5-methyl pyridine | 2-Chloro-5-chloromethylpyridine | Safer than chlorine gas, no aqueous waste, high selectivity. google.com |

| Cyanuric Chloride-DMF Adduct | 2-Bromo-6-hydroxymethylpyridine | 2-Bromo-6-chloromethylpyridine | Mild conditions, avoids over-chlorination, solid byproduct simplifies workup. mdpi.comsemanticscholar.org |

Scalability Considerations in Synthetic Design

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of various factors to ensure safety, efficiency, and economic viability.

Industrial Production Methodologies

For the industrial production of this compound and its derivatives, methodologies are chosen based on cost-effectiveness, safety, and environmental impact. A patented four-step synthesis starting from 3-methylpyridine is considered a scalable route. google.com This process involves oxidation to 3-picolinic acid, esterification, reduction to 3-pyridinemethanol, and finally, chlorination with thionyl chloride to yield this compound hydrochloride. google.com This method is favored for its high yield (>80%) and use of water as a solvent in the oxidation step, which avoids toxic organic solvents.

Continuous flow reactors are often employed in industrial settings for large-scale production. These systems allow for precise control over reaction parameters such as temperature and pressure, leading to high yields and purity. The use of such technologies is a key advancement in achieving efficient and scalable synthesis.

Reaction Safety Parameters for Scale-Up

Scaling up chemical reactions introduces safety challenges that must be rigorously addressed. Reaction calorimetry is a critical tool used to evaluate the thermal hazards of a process and identify potentially dangerous conditions. researchgate.net

Identification of Reagent/Solvent Incompatibilities

A thorough understanding of reagent and solvent incompatibilities is paramount for safe scale-up. For instance, in the synthesis of 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride, the use of thionyl chloride as a solvent, while feasible on a small scale, presents significant environmental and disposal issues for large-scale production. researchgate.net

A critical incompatibility was identified between thionyl chloride and methyl tert-butyl ether (MTBE). researchgate.net In the presence of hydrogen chloride (HCl), which is generated during the reaction, MTBE decomposes, leading to the rapid release of large volumes of isobutylene (B52900) gas. researchgate.net This outgassing poses a severe risk of over-pressurization in a large-scale reactor.

To mitigate such hazards, alternative solvent systems are investigated. A combination of thionyl chloride with 1% v/v DMF in toluene was found to be a safe and effective system for the chlorination, allowing for the successful and safe production of multi-kilogram quantities of the product. researchgate.net

Table 2: Reagent/Solvent Incompatibility Example

| Reagents | Solvent | Incompatibility Issue | Safe Alternative |

|---|---|---|---|

| Thionyl Chloride | Methyl tert-butyl ether (MTBE) | Decomposition of MTBE in the presence of HCl, leading to rapid outgassing of isobutylene. researchgate.net | Toluene with 1% v/v DMF. researchgate.net |

Iii. Chemical Reactivity and Mechanistic Studies of 3 Chloromethyl Pyridine

Electrophilic Properties of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the pyridine (B92270) ring at the 3-position is the primary site of electrophilic reactivity. The carbon atom of the chloromethyl group is electron-deficient due to the strong electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by nucleophiles.

Nucleophilic Displacement Reactions

3-(Chloromethyl)pyridine readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules. The general mechanism involves the attack of a nucleophile on the methylene (B1212753) carbon, leading to the cleavage of the carbon-chlorine bond. These reactions are typically conducted in polar solvents.

Common nucleophiles include amines, alcohols, thiols, and azide (B81097) ions. smolecule.com For instance, the reaction with sodium azide in a polar aprotic solvent like DMF yields 3-(azidomethyl)pyridine. This azide derivative is a key precursor for creating triazole-based ligands through "click chemistry". vulcanchem.com The reduction of 3-(azidomethyl)pyridine, for example using triphenylphosphine (B44618) (a Staudinger reduction) or catalytic methods like Zn/NH₄Cl, can produce 3-(aminomethyl)pyridine (B1677787) with very high yields.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)pyridine | 38 | |

| Acetate (B1210297) | Sodium Acetate | 2-Chloro-3-pyridine methyl acetate | High | google.com |

| Amine | Methyl Amine | Methyl- google.comtriazolo[4,3-a]pyridin-3-ylmethyl-amine | --- | [No Result Found] |

Alkylation Reactions

The electrophilic nature of the chloromethyl group makes this compound an effective alkylating agent. mdpi.com It can introduce the 3-pyridylmethyl group into various organic substrates, a common strategy in the synthesis of pharmaceuticals and other functional molecules. nih.gov These reactions typically proceed via an Sₙ2 mechanism. vulcanchem.com

A notable application is the O-alkylation of phenols and related structures like calixarenes. slchemtech.comalfa-chemistry.com For example, the base-catalyzed alkylation of p-tert-butylcalix semanticscholar.orgarene with this compound hydrochloride in DMF is used to synthesize functionalized calixarene (B151959) homologues. acs.org Similarly, it is used in the synthesis of ligands for estrogen receptors by alkylating picoline anions. nih.gov The choice of base and reaction conditions is crucial for controlling the degree and regioselectivity of alkylation, particularly in complex molecules with multiple potential reaction sites. acs.orgchemicalforums.com

Reactivity of the Pyridine Nucleus and N-Oxide Moiety

While the chloromethyl group is highly reactive, the pyridine ring itself can also participate in various chemical transformations.

Oxidation Reactions

The pyridine ring system can be oxidized, as can the chloromethyl side chain. Oxidation of this compound can lead to the formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid (also known as nicotinic acid). researchgate.net Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide. The synthesis of pyridine-3-carboxaldehyde can also be achieved through a multi-step process starting from the hydrolysis of 2-chloro-3-chloromethyl pyridine to 2-chloro-3-pyridinemethanol, followed by catalytic oxidation. google.com

Furthermore, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. researchgate.net This transformation significantly alters the electronic properties and reactivity of the aromatic ring.

Reduction Reactions

Reduction of this compound can occur at either the chloromethyl group or the pyridine ring. The chloromethyl group can be reduced to a methyl group, yielding 3-methylpyridine (B133936) (3-picoline). Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for this purpose.

A significant synthetic route to produce this compound hydrochloride starts from 3-methylpyridine. google.com This multi-step process involves the oxidation of 3-methylpyridine to 3-picolinic acid, followed by esterification. The resulting methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol (B1662793) using sodium borohydride in the presence of a Lewis acid catalyst like aluminum chloride. google.com The final step is the chlorination of the alcohol with thionyl chloride to give the target product. google.com

Influence of N-Oxide on Regioselectivity

The formation of a pyridine N-oxide derivative dramatically influences the regioselectivity of subsequent reactions. Pyridine N-oxides are significantly more reactive toward both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.orgresearchgate.net The N-oxide group increases the electron density of the ring through resonance, particularly at the C2 (ortho) and C4 (para) positions, while also making the ring more susceptible to attack by certain reagents due to the positive charge on the nitrogen.

This altered reactivity provides a powerful tool for controlling the position of substitution. For example, direct halogenation of pyridine N-oxides using reagents like phosphoryl chloride (POCl₃) can provide practical access to various 2-halo-substituted pyridines with high regioselectivity under mild conditions. acs.orggoogle.com Electron-poor pyridine N-oxides tend to exhibit higher reactivity towards C-H activation, facilitating cross-coupling reactions. fu-berlin.de In the case of unsymmetrical pyridines, the electronic effect of existing substituents often dictates the position of the incoming group, which is typically incorporated at the more electron-deficient side of the ring. acs.org This principle allows for the strategic synthesis of specifically substituted pyridine derivatives that might be difficult to obtain from the unoxidized pyridine. semanticscholar.orgrsc.org

Hydrolysis Pathways of the Chloromethyl Group

The hydrolysis of the chloromethyl group in this compound represents a key transformation, yielding 3-(hydroxymethyl)pyridine. This reaction is of interest in various chemical contexts, from synthetic applications to understanding the environmental fate of such compounds. The mechanism of hydrolysis for haloalkanes can generally proceed through either a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2) pathway. rsc.org The preferred pathway is influenced by factors such as the structure of the substrate, the nature of the solvent, and the reaction conditions.

For benzylic halides, which share similarities with this compound due to the adjacent aromatic ring, the mechanism can shift between S(_N)1 and S(_N)2 depending on the electronic properties of the substituents on the ring. rsc.org In the case of this compound, the pyridine ring is electron-deficient, which can influence the stability of potential carbocation intermediates.

Studies on the hydrolysis of analogous compounds provide insight. For instance, the hydrolysis of 2-chloropyridine (B119429) has been investigated under supercritical water conditions, where temperature and pressure significantly influence reaction rates. ntnu.no While direct kinetic data for the hydrolysis of this compound is not extensively detailed in the provided search results, the principles of nucleophilic substitution on benzylic-like halides are well-established.

The hydrolysis can be catalyzed by acids or bases. In acidic conditions, protonation of the pyridine nitrogen would further increase the electron-withdrawing nature of the ring, potentially disfavoring an S(_N)1 mechanism that proceeds through a carbocation intermediate. Conversely, under neutral or basic conditions, the attack of water or hydroxide (B78521) ions on the chloromethyl carbon would be a key step.

Furthermore, photoinduced hydrolysis has been demonstrated for ruthenium(II) polypyridyl complexes modified with chloromethyl groups. rsc.org Upon visible light irradiation, these complexes undergo efficient hydrolysis, releasing hydrochloric acid. rsc.org This process is initiated by a metal-to-ligand charge transfer (MLCT) state, which increases the electron density on the ligand containing the chloromethyl group, thereby facilitating hydrolysis. rsc.org While this is a specialized case, it highlights that the reactivity of the chloromethyl group can be significantly altered by external stimuli.

The table below summarizes the expected products from the hydrolysis of this compound under different conditions, based on general principles of organic chemistry.

| Reaction Condition | Primary Reactant | Expected Major Product | General Pathway |

| Neutral Aqueous Solution | Water | 3-(Hydroxymethyl)pyridine | S(_N)1 / S(_N)2 |

| Acidic Aqueous Solution | Water (H(_3)O catalyst) | 3-(Hydroxymethyl)pyridine | Likely S(_N)2 |

| Basic Aqueous Solution | Hydroxide Ion (OH) | 3-(Hydroxymethyl)pyridine | S(_N)2 |

| Photoirradiation (in complex) | Water | 3-(Hydroxymethyl)pyridine | Photoinduced Hydrolysis |

Computational Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For this compound and related compounds, computational studies can map out potential energy surfaces, identify transition states, and predict the feasibility of different reaction pathways.

Single Electron Transfer (SET) is a fundamental process in many chemical reactions, involving the transfer of a single electron from a donor to an acceptor molecule. rsc.orgmpg.de This can lead to the formation of radical intermediates, opening up reaction pathways distinct from traditional polar mechanisms. nih.gov

In the context of reactions involving pyridine derivatives, SET mechanisms have been proposed, particularly in metal-catalyzed cross-coupling and photoredox catalysis. tdx.catacs.org For instance, in photoredox catalysis, a photocatalyst, upon excitation by light, can engage in SET with a substrate. mpg.de An excited photocatalyst can be quenched by an acceptor molecule through SET, generating reactive intermediates. mpg.de

A plausible SET pathway for a reaction involving this compound could be initiated by a metal catalyst or a photoexcited species. The transfer of an electron to this compound could lead to the cleavage of the carbon-chlorine bond, generating a 3-pyridylmethyl radical and a chloride ion. This radical intermediate can then participate in subsequent bond-forming reactions.

Recent studies have highlighted the role of SET in the functionalization of chloromethyl-substituted heterocyclic compounds. For example, a photoredox-catalyzed reaction of C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones proceeds via SET from an iridium photocatalyst to the chloromethyl-containing substrate. acs.org This generates a benzylic-type radical that undergoes further reaction. acs.org This provides a strong precedent for the feasibility of SET pathways involving the chloromethyl group attached to a heterocyclic ring.

The general steps in a hypothetical SET-mediated reaction of this compound are outlined below:

| Step | Description | Intermediates |

| 1. Initiation | A single electron is transferred from a donor (e.g., a photocatalyst or metal complex) to this compound. | This compound radical anion |

| 2. Fragmentation | The radical anion undergoes rapid dissociation of the C-Cl bond. | 3-Pyridylmethyl radical, Chloride ion |

| 3. Propagation/Termination | The 3-pyridylmethyl radical reacts with another species (e.g., a nucleophile, an alkene) to form the final product. | Product |

Traditional nucleophilic substitution reactions of this compound involve the direct displacement of the chloride ion by a nucleophile, typically proceeding through an S(_N)2 mechanism. In this pathway, the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The meta-position of the chloromethyl group on the pyridine ring reduces steric hindrance compared to ortho-substituted analogs, facilitating nucleophilic attack.

Computational studies allow for a direct comparison of the energy barriers and reaction profiles of these traditional substitution pathways with alternative mechanisms like SET. Density Functional Theory (DFT) calculations are a common tool for such investigations, providing insights into the geometries and energies of reactants, transition states, and intermediates. acs.org

For example, a comparative analysis could involve calculating the activation energy for the S(_N)2 reaction of this compound with a given nucleophile and comparing it to the energetic feasibility of a SET-initiated pathway. The preference for one mechanism over another will depend on several factors, including the redox potentials of the reactants, the strength of the nucleophile, and the presence of catalysts or light.

Studies on related systems, such as the competition between SET and S(_N)Ar (nucleophilic aromatic substitution) mechanisms, have shown that the reaction pathway can be finely tuned by the choice of reactants and conditions. researchgate.net Computational modeling can predict how changes in the substituent on the pyridine ring or the nature of the nucleophile would influence the regioselectivity and the dominant reaction mechanism. researchgate.net

The following table provides a conceptual comparison between the traditional S(_N)2 pathway and a hypothetical SET pathway for the reaction of this compound with a nucleophile (Nu).

| Feature | Traditional S(_N)2 Pathway | Single Electron Transfer (SET) Pathway |

| Key Step | Bimolecular nucleophilic attack | Single electron transfer |

| Intermediates | None (concerted mechanism) | Radical anion, radical species |

| Transition State | Pentacoordinate carbon center | Depends on the specific SET process |

| Influencing Factors | Nucleophile strength, solvent polarity, steric hindrance | Redox potentials of reactants, presence of a donor (light, metal) |

| Typical Products | Direct substitution product (3-Py-CH(_2)-Nu) | Can lead to substitution, dimerization, or other radical-mediated products |

Iv. Derivatives of 3 Chloromethyl Pyridine: Synthesis and Structural Diversity

N-Alkylated Nitrogen Heterocyclic Compounds

The electrophilic nature of the carbon atom in the chloromethyl group of 3-(chloromethyl)pyridine facilitates its reaction with various nucleophiles, including the nitrogen atoms of heterocyclic compounds. This N-alkylation reaction is a fundamental method for linking the pyridin-3-ylmethyl moiety to other heterocyclic systems, creating molecules with potential applications in medicinal chemistry and materials science.

The synthesis of these derivatives typically involves the reaction of this compound, often in its hydrochloride salt form, with a nitrogen-containing heterocycle in the presence of a base. The base is crucial for deprotonating the heterocycle, thereby activating it as a nucleophile to attack the electrophilic chloromethyl group.

An example of this is the synthesis of 3-(4,5-diphenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl)pyridine. While the detailed synthetic pathway for this specific compound starting from this compound is not fully elucidated in the provided literature, the structure clearly indicates the N-alkylation of a substituted imidazole (B134444) ring with a pyridin-3-ylmethyl group. mdpi.comgoogle.commdpi.com

Similarly, other nitrogen heterocycles like pyrazoles and triazoles can be N-alkylated using this compound. These reactions provide access to N-alkyl pyrazoles and N-alkyl triazoles, which are present in a variety of medicinally relevant structures. wikipedia.orgchemicalbook.com The general approach involves the reaction of the pyrazole (B372694) or triazole with an alkylating agent, in this case, this compound, often catalyzed by a base to facilitate the nucleophilic attack. chim.itgoogle.comnih.gov

Table 1: Examples of N-Alkylated Heterocyclic Compounds Derived from this compound

| Heterocycle | Product Name |

| Imidazole | 1-(Pyridin-3-ylmethyl)imidazole |

| Pyrazole | 1-(Pyridin-3-ylmethyl)pyrazole |

| 1,2,4-Triazole | 1-(Pyridin-3-ylmethyl)-1,2,4-triazole |

This table is generated based on established N-alkylation reactions.

Multi-Chloromethylated Pyridine (B92270) Derivatives

The introduction of additional chloromethyl groups onto the pyridine ring of this compound leads to bifunctional or polyfunctional building blocks that are valuable for creating more complex molecular architectures.

2,3-Bis(chloromethyl)pyridine (B1602016) Derivatives

The synthesis of 2,3-bis(chloromethyl)pyridine can be achieved through a multi-step process starting from pyridine-2,3-dicarboxylic acid. This involves the reduction of the carboxylic acid groups to hydroxymethyl groups, followed by chlorination using a reagent like thionyl chloride.

3,5-Bis(chloromethyl)pyridine Derivatives

3,5-Bis(chloromethyl)pyridine is another important derivative with two reactive chloromethyl groups. A common synthetic route to this compound involves the chlorination of 3,5-lutidine (3,5-dimethylpyridine).

Halogenated Pyridine Derivatives Beyond Chloromethylation

Further functionalization of the this compound core can be achieved by introducing other halogen atoms or different functional groups, leading to a wider range of structural diversity and reactivity.

Brominated and Acetylated Analogues

The introduction of a bromine atom onto the pyridine ring of a chloromethylpyridine derivative has been demonstrated in the synthesis of 2-bromo-6-chloromethylpyridine. google.combiosynce.com This synthesis starts from 2,6-dibromopyridine (B144722) and involves a metal-halogen exchange followed by reaction with an electrophile and subsequent chlorination of the resulting hydroxymethyl group. google.com While this is not a direct bromination of a pre-existing chloromethylpyridine, it showcases a method for creating bromo-substituted chloromethylpyridines. For instance, 3-Bromo-5-(chloromethyl)pyridine hydrochloride is a commercially available compound, indicating established synthetic routes. chemicalbook.comnih.govaksci.com

The synthesis of acetylated analogues of this compound can be approached through Friedel-Crafts acylation. wikipedia.orggoogle.com This classic electrophilic aromatic substitution reaction would involve reacting this compound with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. nih.govgoogle.comnih.govorganic-chemistry.org The position of acetylation on the pyridine ring would be governed by the directing effects of the nitrogen atom and the chloromethyl group.

Fluorinated and Trifluoromethylated Pyridine Derivatives

The synthesis of fluorinated derivatives of this compound can be approached through halogen exchange reactions, where the chlorine atom of the chloromethyl group is replaced by fluorine. This transformation can be achieved using various fluorinating agents. organic-chemistry.orgresearchgate.net

The introduction of a trifluoromethyl (-CF3) group onto the pyridine ring is a significant modification in medicinal and agrochemical chemistry. nih.govjst.go.jpresearchoutreach.org One of the primary industrial methods for producing trifluoromethylpyridines is through a halogen exchange reaction, starting from a trichloromethyl-pyridine precursor. google.comresearchoutreach.org For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be chlorinated to 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp A similar strategy could theoretically be applied starting from this compound, involving exhaustive chlorination of the methyl group followed by fluorination. Another approach is the direct side-chain fluorination of methylpyridines using reagents like hydrogen fluoride (B91410) and chlorine in the liquid phase. google.comgoogle.com

Table 2: Summary of Synthetic Approaches to Halogenated Derivatives

| Derivative Class | Synthetic Method | Starting Material Example |

| Brominated | Metal-halogen exchange, functionalization, and chlorination | 2,6-Dibromopyridine |

| Acetylated | Friedel-Crafts Acylation | This compound |

| Fluorinated | Halogen Exchange | This compound |

| Trifluoromethylated | Exhaustive Chlorination followed by Fluorination | This compound |

Heterocyclic Fused Systems Derived from this compound

The incorporation of the pyridyl moiety from this compound into larger, fused heterocyclic systems has led to the development of novel compounds with unique structural features and potential applications in various fields of chemistry.

Pyridinophanes and Related Macrocycles

Pyridinophanes are a class of cyclophanes that contain a pyridine ring as one of the aromatic units within a macrocyclic structure. The synthesis of pyridinophanes often involves the reaction of a pyridine-containing precursor bearing two reactive functional groups with a suitable linking agent under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

While direct synthesis from this compound is not extensively documented, a plausible approach involves the initial conversion of this compound to a derivative containing two reactive sites. For instance, dimerization of a 3-pyridylmethanethiol derivative could be envisioned to form a disulfide-bridged pyridinophane. A more common strategy involves using pyridine dicarboxylic acids or their corresponding bis(halomethyl) derivatives as starting materials. For example, 2,6-bis(chloromethyl)pyridine (B1207206) can be reacted with a dithiol under high dilution to yield a dithian,npyridinophane.

A representative synthesis of a pyridinophane is the reaction of 3,5-bis(bromomethyl)pyridine (B1337742) with a diamine, such as 1,3-diaminopropane, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile (B52724). The high-dilution conditions are crucial to maximize the yield of the monomeric cyclophane over polymeric byproducts.

| Starting Material | Reagent | Product |

| 3,5-Bis(bromomethyl)pyridine | 1,3-Diaminopropane | Azanpyridinophane |

| 2,6-Bis(chloromethyl)pyridine | 1,4-Benzenedithiol | Dithian,npyridinophane(2,6)para-cyclophane |

This table presents a generalized representation of pyridinophane synthesis.

Imidazolin-2-yl)pyridine Derivatives

The synthesis of (imidazolin-2-yl)pyridine derivatives from this compound is a two-step process. The initial step involves the oxidation of the chloromethyl group to a formyl group, yielding pyridine-3-carboxaldehyde. This transformation can be achieved using various oxidizing agents, such as manganese dioxide or by the Sommelet reaction.

In the subsequent step, pyridine-3-carboxaldehyde undergoes a condensation reaction with ethylenediamine (B42938) to form the imidazoline (B1206853) ring. This reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol, often with the addition of a catalyst such as iodine or an acid. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the final 2-(pyridin-3-yl)imidazoline product.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | This compound | Manganese Dioxide | Pyridine-3-carboxaldehyde |

| 2 | Pyridine-3-carboxaldehyde | Ethylenediamine, Iodine | 2-(Pyridin-3-yl)imidazoline |

This table outlines the two-step synthesis of 2-(pyridin-3-yl)imidazoline from this compound.

Pyridopyridazines

Pyridopyridazines are fused heterocyclic systems containing both a pyridine and a pyridazine (B1198779) ring. The synthesis of pyridopyridazines from this compound is not a direct conversion and requires a multi-step synthetic sequence. A plausible route involves the initial conversion of this compound into a 1,4-dicarbonyl compound, which can then be cyclized with hydrazine (B178648) to form the pyridazine ring.

For example, this compound can be used to alkylate a β-ketoester, such as ethyl acetoacetate. The resulting product can then be further manipulated to introduce a second carbonyl group at the appropriate position. The subsequent reaction of this 1,4-dicarbonyl precursor with hydrazine hydrate (B1144303) would lead to the formation of the pyridazine ring fused to the pyridine ring, yielding a pyridopyridazine (B8481360) derivative. The specific substitution pattern on the resulting pyridopyridazine would depend on the nature of the 1,4-dicarbonyl precursor.

A general representation of this synthetic strategy is outlined below:

| Step | Description |

| 1 | Synthesis of a β-ketoester derivative of pyridine from this compound. |

| 2 | Introduction of a second carbonyl functionality to create a 1,4-dicarbonyl system. |

| 3 | Cyclocondensation with hydrazine to form the pyridazine ring. |

This table provides a generalized multi-step approach for the synthesis of pyridopyridazines from this compound.

V. Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The pyridinylmethyl structural motif is a common feature in a wide range of biologically active compounds. 3-(Chloromethyl)pyridine serves as a key intermediate for introducing this pharmacophore, enabling the synthesis of various classes of therapeutic agents.

Intermediate for Betahistine and Dexlansoprazole

Chloromethylpyridine isomers are critical intermediates in the synthesis of several high-volume pharmaceuticals. Their role as electrophilic building blocks allows for the construction of the final API architecture.

Regarding Betahistine , an anti-vertigo drug, it is chemically N-methyl-2-(pyridin-2 -yl)ethanamine. Due to its structure featuring a substituent at the 2-position of the pyridine (B92270) ring, this compound is not a direct precursor in its synthesis. Commercially, this compound is sometimes listed as a related compound in the context of Betahistine manufacturing, but the common and published synthetic routes proceed from 2-vinylpyridine (B74390) or 2-pyridineethanol google.comchemicalbook.com.

In the case of Dexlansoprazole , a proton pump inhibitor, a specific chloromethylpyridine derivative is a crucial precursor. The synthesis of Dexlansoprazole involves the coupling of a substituted benzimidazole (B57391) with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride google.com. It is important to note that this key intermediate is a 2-(chloromethyl)pyridine isomer, not a this compound derivative. The general synthesis for this class of APIs starts from substituted picolines (methylpyridines). For the Dexlansoprazole intermediate, the synthesis begins with 2,3-lutidine (B1584814) (2,3-dimethylpyridine), which undergoes a multi-step transformation involving oxidation, nitration, substitution, and finally, chlorination of the methyl group at the 2-position to yield the required building block. This highlights the importance of the broader class of chloromethylpyridines in pharmaceutical synthesis.

| API | Key Pyridine Intermediate | Role of Intermediate |

| Dexlansoprazole | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Electrophilic partner in coupling reaction with 2-mercaptobenzimidazole (B194830) google.com. |

Development of Cholinesterase Inhibitors for Neurodegenerative Diseases

Cholinesterase inhibitors are a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. Research in this area focuses on designing molecules that can interact with the active site of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE).

A new series of pyridine derivatives has been designed and synthesized to act as cholinesterase inhibitors nih.gov. The general structure of many potent inhibitors involves a core recognition element (e.g., tacrine, piperidine) connected via a linker to another moiety, often a pyridinium (B92312) or benzyl (B1604629) group, which can interact with the peripheral anionic site (PAS) of the enzyme. This compound is an ideal reagent for introducing the pyridin-3-ylmethyl group onto a nucleophilic atom, such as an amine, within the inhibitor's core structure. This N-alkylation reaction is a straightforward method for synthesizing novel inhibitor candidates. For example, the reaction of this compound with an amine-containing pharmacophore produces a tertiary amine or a quaternary pyridinium salt, both of which are structural motifs explored for cholinesterase inhibition nih.gov.

Precursors for Imidazole- and Pyrazole-Based Chelating Agents

Ligands based on pyridine, pyrazole (B372694), and imidazole (B134444) heterocycles are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions chim.it. These chelating agents have applications ranging from catalysis to medicinal imaging and therapy.

This compound serves as a direct precursor for synthesizing N-(pyridin-3-ylmethyl) substituted pyrazole and imidazole ligands. The synthesis is typically a standard nucleophilic substitution reaction where the N-H proton of the pyrazole or imidazole ring is first removed by a base (like sodium hydride or potassium carbonate) to generate an anion. This anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new C-N bond. This reaction provides a convenient and high-yielding route to bidentate (N,N) chelating agents, where one nitrogen is from the pyridine ring and the other is from the attached pyrazole or imidazole ring. These ligands are instrumental in creating coordination complexes for further study and application researchgate.net.

Building Block in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its derivatives are foundational materials for the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.

Intermediate for Herbicides

The synthesis of trifluoromethylpyridine (TFMP) derivatives is of major importance to the crop protection industry, as this moiety is present in numerous highly effective herbicides nih.gov. A primary industrial route to TFMPs involves the chlorination and subsequent fluorination of picolines (methylpyridines).

In this pathway, a substituted (chloromethyl)pyridine is a key intermediate. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be subjected to exhaustive chlorination under radical conditions (e.g., UV light) to form 2-chloro-5-(trichloromethyl)pyridine. This trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange (HALEX) reaction, typically using hydrogen fluoride (B91410) (HF). The resulting trifluoromethylpyridine is then used to build the final herbicide molecule. This strategy is employed in the production of several major herbicides.

| Herbicide Class | Key Intermediate | Synthetic Role of (Chloromethyl)pyridine |

| Aryloxyphenoxypropionates | 2-Chloro-5-(trifluoromethyl)pyridine | Derived from 2-chloro-5-(chloromethyl)pyridine via trichlorination and fluorination. |

| Sulfonylureas | 2,3-Dichloro-5-(trifluoromethyl)pyridine | The precursor 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is synthesized from a chloromethylpyridine derivative nih.gov. |

This multi-step process, starting from a simple picoline and proceeding through a chloromethyl intermediate, demonstrates the critical role of this compound and its isomers in providing the core structures for a significant portion of the modern agrochemical market.

Synthesis of Insecticides (e.g., Imidacloprid (B1192907), Acetamiprid)

Derivatives of this compound are crucial intermediates in the production of neonicotinoid insecticides, a leading class of crop protection agents. Specifically, 2-chloro-5-(chloromethyl)pyridine is the key precursor for the synthesis of both Imidacloprid and Acetamiprid.

Acetamiprid Synthesis: Similarly, the synthesis of Acetamiprid relies on 2-chloro-5-(chloromethyl)pyridine as a critical starting material. nih.govrsc.org The process generally involves two main steps. First, 2-chloro-5-(chloromethyl)pyridine is reacted with methylamine (B109427) to form the intermediate N-(6-chloro-3-pyridylmethyl)methylamine. rsc.orgrsc.org Subsequently, this intermediate is reacted with an N-cyanoimine derivative, such as ethyl N-cyanoethanimideate, to yield Acetamiprid. rsc.orgresearchgate.net The reaction conditions are controlled to ensure high purity and yield of the final product. rsc.org

| Insecticide | Key Pyridine Intermediate | Coreactant | Typical Base/Solvent |

|---|---|---|---|

| Imidacloprid | 2-Chloro-5-(chloromethyl)pyridine | 2-Nitroiminoimidazolidine | K₂CO₃ / Acetonitrile (B52724) |

| Acetamiprid | 2-Chloro-5-(chloromethyl)pyridine | N-(6-chloro-3-pyridylmethyl)methylamine (formed in situ) | - (Multi-step process) |

Role in Coordination Chemistry

This compound and its derivatives are versatile components in the field of coordination chemistry, primarily due to their ability to act as or be converted into effective ligands for a wide range of metal ions.

The structure of this compound offers two key features for ligand design. First, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate directly to a metal center. mdpi.com Second, the chloromethyl group is a reactive handle that can undergo nucleophilic substitution reactions. This allows for the facile introduction of other donor atoms (such as N, O, S) by reacting it with various organic molecules. This "building block" approach enables the synthesis of complex polydentate ligands, where the pyridine moiety serves as an integral part of a larger chelating framework designed to bind metal ions with high affinity and specific coordination geometries.

Ligands derived from pyridine units readily form stable complexes with transition metals like copper(II) and cobalt(II). The synthesis typically involves reacting a salt of the metal, such as copper(II) chloride or cobalt(II) chloride, with the pyridine-containing ligand in a suitable solvent like methanol (B129727) or ethanol. mdpi.comnih.gov

Copper(II) Complexes: Copper(II) complexes featuring pyridine-based ligands have been extensively synthesized and characterized. X-ray diffraction studies often reveal square planar, square pyramidal, or distorted octahedral geometries around the Cu(II) center, depending on the specific ligand and counter-ions present. nih.govnih.gov For instance, complexes with the general formula [CuL₂Cl₂] (where L is a pyridine derivative) are common. Spectroscopic techniques such as UV-Vis and EPR are used to study the electronic structure and coordination environment of the copper ion. nih.govwikipedia.org Magnetic measurements often indicate the paramagnetic nature of these d⁹ Cu(II) complexes. rsc.org

Cobalt(II) Complexes: Cobalt(II) also forms a variety of complexes with pyridine-based ligands. The resulting coordination geometry can be either tetrahedral or octahedral. nih.gov For example, reacting CoCl₂ with a pyridine-phosphine ligand can result in a tetrahedral complex, while other ligands can promote the formation of distorted octahedral structures. nih.gov Characterization using techniques like FT-IR, UV-visible spectroscopy, and magnetic susceptibility measurements helps to elucidate the structure and bonding within these complexes. mdpi.comnih.gov Many Co(II) complexes are high-spin, which is confirmed by magnetic data. wikipedia.org

| Metal Ion | Example Complex Type | Common Coordination Geometry | Characterization Techniques |

|---|---|---|---|

| Copper(II) | [Cu(ligand)₂X₂] | Square Planar, Square Pyramidal, Octahedral | X-ray Diffraction, EPR, UV-Vis |

| Cobalt(II) | [Co(ligand)₂X₂] | Tetrahedral, Octahedral | X-ray Diffraction, Magnetic Susceptibility, FT-IR |

Pyridine-containing metal complexes are of significant interest in bioinorganic chemistry. Copper and cobalt are essential trace elements in many biological systems, and their complexes can serve as models for the active sites of metalloenzymes.

Copper complexes of pyridine derivatives have been synthesized and evaluated as mimics for the enzyme superoxide (B77818) dismutase (SOD), which plays a crucial role in mitigating oxidative stress. acs.orgnih.gov These synthetic mimics are often tested in biochemical assays to determine their ability to scavenge superoxide radicals, with their activity (measured by IC₅₀ values) being correlated with their structural and electronic properties. nih.gov Furthermore, the interaction of such complexes with biomolecules like bovine serum albumin (BSA) and DNA is studied to understand their potential as therapeutic agents or probes. wikipedia.org The mechanism of action often involves the generation of reactive oxygen species (ROS) that can lead to the cleavage of DNA or other cellular damage. wikipedia.org

Cobalt(III) complexes with pyridine-based ligands have been investigated as potential hypoxia-activated prodrugs. nih.gov In this approach, a stable, non-toxic Co(III) complex carrying an enzyme inhibitor is designed to be reduced to the more labile Co(II) state under the low-oxygen conditions characteristic of tumor tissues. This reduction releases the active inhibitor selectively at the target site, providing a mechanism for targeted drug delivery. nih.gov Such systems are evaluated through electrochemical studies and in vitro/in vivo assays to confirm their stability, activation potential, and therapeutic efficacy. nih.gov

Functional Material Development

The reactivity of this compound makes it a useful monomer or modifying agent in the synthesis of functional materials, particularly polymers.

Polymer grafting is a technique used to modify the properties of a polymer by covalently attaching different polymer chains (branches) onto a main polymer backbone. The chloromethyl group in this compound is an excellent functional site for initiating such grafting processes.

There are two primary strategies where this functionality is exploited:

"Grafting to" : In this method, the chloromethyl group acts as an electrophilic site on a polymer backbone or surface. Pre-synthesized polymer chains with nucleophilic end-groups can then react with this site, forming a covalent bond and attaching the chain to the backbone.

"Grafting from" : Here, the chloromethyl group is used to initiate a polymerization reaction. It can be converted into an initiator site from which a new polymer chain can grow directly from the backbone. This method allows for the formation of a high density of grafted chains.

Through these grafting techniques, the properties of commodity polymers can be significantly altered. For instance, grafting pyridine-containing polymers onto a surface can introduce new properties such as improved thermal stability, altered solubility, or the ability to coordinate metal ions, creating materials with potential applications in catalysis, sensing, or antimicrobial surfaces.

Enhancement of Material Functionality

The compound this compound serves as a critical building block in materials science for the targeted enhancement of material functionality. Its utility stems from the reactive chloromethyl group, which allows it to be chemically grafted onto surfaces or polymer backbones, and the pyridine ring, which can impart specific properties such as metal coordination, altered surface energy, or catalytic activity. This dual functionality enables its use in modifying a wide range of materials, including polymers, inorganic oxides, and carbon, to create advanced materials with tailored properties.

The primary strategies for utilizing this compound to enhance material functionality are through surface modification and polymer functionalization. By covalently attaching the 3-pyridylmethyl group to a material, its surface chemistry and physical properties can be fundamentally altered.

Polymer Functionalization via Quaternization

A principal application of this compound is the functionalization of polymers containing nucleophilic groups, most notably those with pyridine rings like poly(4-vinylpyridine) (P4VP). The reaction involves the quaternization of the nitrogen atom in the polymer's pyridine ring by the electrophilic chloromethyl group of this compound (also known as 3-picolyl chloride). This process transforms a weak-base polymer into a strong-base polyelectrolyte or an ion-exchange resin. The resulting pyridinium salt structure introduces a permanent positive charge and a new functional group, which significantly enhances the material's properties for specific applications.

Research into bifunctional anion-exchange resins for waste treatment demonstrates this principle effectively. In one study, a crosslinked poly(4-vinylpyridine) resin (Reillex® 402) was reacted with 3-picolyl chloride to create a bifunctional resin. osti.gov This modification introduced a second cationic site, rigidly positioned relative to the polymer backbone, creating a material with enhanced affinity for specific ions. osti.gov

Detailed research findings have quantified the improvement in performance for treating acidic waste streams. The plutonium (IV) distribution coefficient (Kd), a measure of the resin's sorption affinity, was significantly higher for the bifunctional resins compared to the original polymer. osti.gov

| Resin Type | Functional Group | Pu(IV) Kd Value in 7 M Nitric Acid |

|---|---|---|

| Base Resin (Reillex® 402) | Poly(4-vinylpyridine) | ~1200 |

| Functionalized Resin | 3-picolyl substituted poly(4-vinylpyridinium) | ~2000 |

The data shows that functionalization with the 3-picolyl group nearly doubles the plutonium sorption capacity in highly acidic conditions. Further modification by methylating the newly introduced pyridine nitrogen can convert it from a weak-base to a strong-base site, leading to an additional 20% improvement in performance. osti.gov The structure of the functional group also plays a critical role; studies comparing 3-substituted and 4-substituted pyridine functional groups on resins for heavy metal removal found that the substitution pattern significantly influences sorption efficiency and the material's surface hydrophilicity. mdpi.com

Surface Modification and Immobilization

The reactive nature of this compound makes it a valuable agent for the surface modification of inorganic and carbon-based materials. The chloromethyl group can react with surface hydroxyl groups (e.g., on silica) or other nucleophiles to covalently graft the pyridylmethyl moiety onto the surface. mdpi.com This introduces pyridine functionalities that can act as ligands for immobilizing metal catalysts, creating heterogeneous catalysts with improved recyclability and stability. mdpi.com

For example, pyridine-based ligands are essential in biomimetic chemistry for supporting transition metal ions that mimic the active sites of metalloenzymes. mdpi.com Immobilizing these complexes onto solid supports like functionalized carbon is of great interest for developing robust, heterogeneous catalysts. The addition of a chloromethyl group to the pyridine scaffold provides the necessary electrophilic site for attachment to an amine-functionalized carbon surface. mdpi.com

Role in Metal-Organic Frameworks (MOFs)

In the synthesis of advanced porous materials like Metal-Organic Frameworks (MOFs), pyridine-containing ligands are widely used to construct frameworks with specific topologies and chemical properties. rsc.orgrsc.org While not always used directly as the primary ligand, derivatives of this compound can be employed to create more complex, functionalized linkers. The pyridine nitrogen can coordinate with metal centers to form the framework, while the rest of the molecule can be designed to project into the MOF pores, introducing specific functionalities. Research has shown that integrating pyridine-N dopants into MOF-derived carbons can significantly boost their catalytic activity for reactions like the oxygen reduction reaction (ORR). researchgate.net The use of ligands derived from this compound offers a pathway to systematically engineer the properties of MOFs for applications in catalysis, gas separation, and sensing.

Vi. Biological and Toxicological Research on 3 Chloromethyl Pyridine and Its Metabolites

Carcinogenicity Assessments

Long-term studies in animal models have been instrumental in determining the carcinogenic potential of 3-(Chloromethyl)pyridine. These bioassays have provided clear evidence of its ability to induce tumors at the site of administration.

A bioassay of this compound hydrochloride was conducted by administering the chemical via gavage to Fischer 344 rats and B6C3F1 mice. nih.gov Groups of 50 male and 50 female rats, as well as 50 male and 50 female mice, were part of the study. nih.gov The low-dose rats were treated for 103 weeks, and the low-dose mice for 102 weeks. nih.gov Due to increased mortality in the high-dose groups, the treatment duration was shorter for these animals. nih.gov Despite the early deaths, a sufficient number of animals in all groups survived long enough to be at risk for developing late-appearing tumors. nih.gov

The study concluded that under the conditions of the bioassay, this compound hydrochloride was carcinogenic for male Fischer 344 rats and for both sexes of B6C3F1 mice. nih.govnih.gov The evidence of carcinogenicity in female Fischer 344 rats was considered equivocal. nih.gov

Carcinogenicity Bioassay of this compound Hydrochloride

| Species | Sex | Evidence of Carcinogenicity |

|---|---|---|

| Fischer 344 Rats | Male | Positive nih.gov |

| Fischer 344 Rats | Female | Equivocal nih.gov |

| B6C3F1 Mice | Male | Positive nih.gov |

| B6C3F1 Mice | Female | Positive nih.gov |

In both male and female mice, a significant increase in squamous cell papillomas and carcinomas of the forestomach was observed. nih.govresearchgate.net These findings firmly established the compound's ability to induce tumors at the site of application. nih.gov this compound is one of several chemicals known to induce forestomach tumors in both rats and mice. researchgate.net

Site-Specific Tumorigenesis in Rodents

| Species | Sex | Tumor Type | Location |

|---|---|---|---|

| Fischer 344 Rats | Male | Squamous Cell Papilloma or Carcinoma nih.gov | Forestomach |

| Fischer 344 Rats | Female | Squamous Cell Carcinoma nih.gov | Forestomach |

| B6C3F1 Mice | Male | Squamous Cell Papilloma or Carcinoma nih.gov | Forestomach |

| B6C3F1 Mice | Female | Squamous Cell Papilloma or Carcinoma nih.gov | Forestomach |

Mutagenicity and Genotoxicity Studies

The potential of this compound to induce genetic mutations and chromosomal damage has been investigated through a battery of in vitro and in vivo tests.

This compound hydrochloride demonstrated mutagenic activity in the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay. nih.govnih.gov Significant mutagenic responses were observed in this assay, indicating the compound's ability to induce mutations in mammalian cells. nih.govnih.gov The mutagenic potential was evident without the need for an external metabolic activation system (S9 mix). nih.gov Furthermore, several chlorinated pyridines, including this compound, have been shown to be clastogenic, causing chromosomal aberrations in the mouse lymphoma assay. ca.govepa.gov

The mutagenicity of this compound has also been evaluated using the Ames-Salmonella assay. epa.gov This bacterial reverse mutation assay showed positive results for this compound, indicating its ability to induce gene mutations in bacteria. europa.euleadscope.com Specifically, it was found to be mutagenic in Salmonella typhimurium strains with metabolic activation. epa.gov

Beyond gene mutations, this compound has been shown to induce chromosomal damage. Positive findings for clastogenicity, including chromosomal aberrations and sister chromatid exchanges, have been reported in in vivo studies with mice. ca.gov The compound is known to be clastogenic in the mouse lymphoma assay. ca.govepa.gov Additionally, studies using Drosophila melanogaster for sex-linked recessive lethal mutations showed negative results when the compound was administered via injection or feeding. nih.gov However, other tests have indicated positive results for chromosomal aberrations. nih.gov

Cytotoxicity Evaluation in Cellular Models

The cytotoxic effects of this compound and its derivatives have been investigated in various cancer cell lines. Research has demonstrated that derivatives of this compound can exhibit moderate cytotoxicity against ovarian cancer cells while showing lower toxicity to normal cells. This suggests a potential for selective anticancer activity.

In a study involving a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, which are derivatives, their in vitro cytotoxic activities were assessed against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW1116 (colon adenocarcinoma). researchgate.net The results indicated that several of these compounds displayed better cytotoxic activities than the standard chemotherapy drug, cisplatin, particularly against the MCF-7 and SW1116 cell lines. researchgate.net Specifically, compounds designated as H3, H5, and H6 showed superior antitumor activities on the A549 cell line, with IC50 values less than 10 μM, compared to cisplatin's 12 μM. researchgate.net

Another study focused on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives, which were evaluated for their cytotoxicity against A549 lung cancer cells. nih.gov Among the synthesized compounds, the 3,5-dichloro substituted derivative, compound 5k, demonstrated the highest activity with an IC50 value of 6.99 ± 3.15 μM, which is comparable to the reference drug 5-fluorouracil. nih.gov

Furthermore, the cytotoxic potential of tacn (1,4,7-triazacyclononane) derivatives containing methylpyridine pendant arms was evaluated on the Daudi B-cell line and primary B cells from Chronic Lymphoid Leukemia (CLL) patients. rsc.org These chelating agents induced dose-dependent cytotoxicity and caspase-dependent apoptotic cell death. rsc.org

Below is an interactive table summarizing the cytotoxic activity of selected this compound derivatives.

Proposed Molecular Mechanisms of Biological Activity

Interaction with Cellular Macromolecules

The biological activity of this compound is largely attributed to its ability to interact with cellular macromolecules. As an alkylating agent, it can form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins, leading to modifications that can disrupt normal cellular functions. This reactivity is a characteristic feature of many compounds known to induce mutations and contribute to carcinogenesis.

The chloromethyl group is highly reactive and facilitates the formation of covalent bonds with various nucleophilic sites within biological molecules. This reactivity is fundamental to its use in modifying biological macromolecules. For instance, derivatives of this compound have been synthesized to create ligands that can form coordinate bonds with metal ions like Mn(II) and Fe(II). thieme-connect.com These complexes are being explored for their potential in targeted therapeutic delivery. thieme-connect.com

Molecular docking studies on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives have been performed to understand their interaction with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net These studies help predict the binding energies and modes of these ligands within the receptor's active site. researchgate.net

Involvement of Chloromethyl Group Reactivity in Tumorigenesis

The reactivity of the chloromethyl group is a significant factor in the tumorigenic potential of this compound. Toxicological assessments have indicated that this compound hydrochloride is carcinogenic in animal models, specifically in Fischer 344 rats and B6C3F1 mice. nih.gov Bioassays have shown a significant incidence of tumors, particularly papillomas and carcinomas of the stomach, following administration of the compound. nih.gov

The mechanism is believed to involve the alkylating nature of the compound. The chloromethyl group can react with and modify cellular macromolecules, which may lead to the initiation of cancer. The ability of the chloromethyl group to be replaced by nucleophiles is a key aspect of its chemical reactivity that underlies its biological effects, including its role in carcinogenesis. smolecule.com

Antimicrobial and Anti-inflammatory Properties of Derivatives

Derivatives of this compound have shown notable antimicrobial and anti-inflammatory activities.

Antimicrobial Properties:

Several studies have highlighted the antimicrobial potential of pyridine (B92270) derivatives. For example, some chlorinated pyridines have demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. Pyridine-based chalcone (B49325) derivatives have also shown moderate to high potency against both Gram-positive (Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (Escherichia coli, Vibrio cholerae) bacteria, with some compounds also inhibiting the growth of the fungus Candida albicans. bibliomed.org

The synthesis of various pyridine derivatives has been a focus of research aiming to develop new antimicrobial agents. nih.govmdpi.com Thieno[2,3-b]pyridine derivatives, including 2-chloromethyl derivatives, have exhibited significant antibacterial activity. nih.gov Specifically, one 2-chloromethyl derivative showed potent activity against B. cereus. nih.gov

Below is an interactive table summarizing the antimicrobial activity of selected this compound derivatives.

Anti-inflammatory Properties:

The pyridine nucleus is an integral component of many anti-inflammatory agents. ekb.eg Derivatives of this compound have been investigated for their anti-inflammatory effects. One notable derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has demonstrated potent anti-inflammatory properties, in some cases outperforming aspirin (B1665792) in animal models of inflammation. ukwms.ac.id

This compound was found to significantly reduce levels of prostaglandin (B15479496) E-2 (PGE-2), nitric oxide (NO), and the expression of NOX2 and NF-κB in an LPS-induced inflammation model. ukwms.ac.id The mechanism of action for pyrimidine-based anti-inflammatory agents, which share structural similarities, is often associated with the inhibition of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. nih.govacs.org